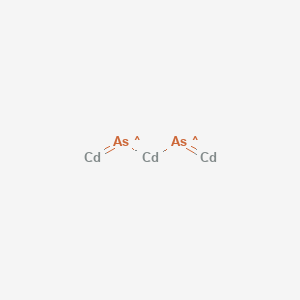
(Methanesulfinylsulfanyl)methane
描述
(Methanesulfinylsulfanyl)methane: is a chemical compound with the molecular formula C₂H₆OS₂ and a molecular weight of 110.198 g/mol . It is also known by other names such as Dimethyldisulfide, S-oxide and Methanesulfinothioic acid, S-methyl ester . This compound is characterized by its unique structure, which includes a sulfinyl group (−S(=O)−) and a thioether linkage (−S−).
作用机制
Target of Action
(Methanesulfinylsulfanyl)methane, also known as Dimethyl thiosulfinate or S-Methyl methanesulfinothioate, is a sulfur-containing compound that has been found to exhibit various therapeutic properties . The primary targets of this compound are proteins and low molecular weight thiols, including intracellular glutathione in eukaryotes .
Mode of Action
This compound is highly reactive and interacts with accessible cysteine residues in proteins and low molecular weight thiols . It modulates the activity of redox proteins and affects cell signaling . In high doses, it can induce apoptosis or necrosis in eukaryotes .
Biochemical Pathways
It is known that this compound can inhibit cell proliferation, angiogenesis, and metastatic processes . It can also increase the expression of tumor suppressor genes, induce apoptosis, and modulate various other genetic pathways .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and the induction of apoptosis . It can also modulate the activity of redox proteins and affect cell signaling .
准备方法
Synthetic Routes and Reaction Conditions: (Methanesulfinylsulfanyl)methane can be synthesized through various methods. One common synthetic route involves the reaction of methyl methanethiolsulfonate with sodium methanethiolate under controlled conditions . The reaction typically occurs in a solvent such as dimethylformamide (DMF) at a temperature range of 0-25°C .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .
化学反应分析
Types of Reactions: (Methanesulfinylsulfanyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form methanesulfinic acid and methanesulfinyl chloride .
Reduction: It can be reduced to form thiols and thioesters .
Substitution: The compound can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydroxyl radicals (OH) and chlorine radicals (Cl) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) are often employed.
Substitution: Nucleophiles such as Grignard reagents and β-keto sulfoxides are used.
Major Products Formed:
- Methanesulfinic acid
- Methanesulfinyl chloride
- Thiols
- Thioesters
科学研究应用
(Methanesulfinylsulfanyl)methane has a wide range of applications in scientific research:
- Chemistry: It is used as a reagent for synthesizing thiols and thioesters .
- Biology: The compound is employed in studies involving protein thiol-disulfide states .
- Medicine: It has potential applications in drug development due to its unique chemical properties .
- Industry: this compound is used as a cross-linking agent in the preparation of polymer networks .
相似化合物的比较
- Dimethyl disulfide (DMDS)
- Methanesulfinic acid
- Methanesulfinyl chloride
Comparison: (Methanesulfinylsulfanyl)methane is unique due to its specific structure, which includes both a sulfinyl group and a thioether linkage. This combination allows it to participate in a variety of chemical reactions that are not as readily accessible to similar compounds .
属性
IUPAC Name |
methylsulfinylsulfanylmethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6OS2/c1-4-5(2)3/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGUMJYEQDVBFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSS(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601310808 | |
| Record name | Methyl methanethiosulfinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601310808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13882-12-7 | |
| Record name | Methyl methanethiosulfinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13882-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl methanethiosulfinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013882127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC23129 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23129 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl methanethiosulfinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601310808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (methanesulfinylsulfanyl)methane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | S-Methyl methanesulfinothioate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032739 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,4,6,9-Tetrathiaspiro[4.4]nonane](/img/structure/B82331.png)












